molecular formula C21H20N4O3S B4031486 1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione

1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione

Cat. No.: B4031486
M. Wt: 408.5 g/mol
InChI Key: ISZTYBAUNHWEJK-UHFFFAOYSA-N
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Description

  • The 2,3-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.
  • Reaction conditions: This involves reacting the pyrrolidine-2,5-dione core with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Attachment of the 5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl Sulfanyl Group:

    • The final step involves the formation of the triazole ring and its subsequent attachment to the pyrrolidine-2,5-dione core.
    • Reaction conditions: This can be achieved by reacting the intermediate with 4-methoxyphenylhydrazine and carbon disulfide under reflux conditions, followed by cyclization with an appropriate base.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione typically involves multiple steps:

    • Formation of the Pyrrolidine-2,5-dione Core:

      • Starting with a suitable dione precursor, such as succinic anhydride, the pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction.
      • Reaction conditions: Typically involves heating the precursor with a base such as sodium hydroxide in an appropriate solvent like ethanol.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,3-Dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

      Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

      Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

    Major Products:

      Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

      Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

      Substitution: Substituted derivatives with new functional groups replacing existing ones.

    Scientific Research Applications

    1-(2,3-Dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

      Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

      Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

      Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of 1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

      Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

      Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.

    Comparison with Similar Compounds

    • 1-(2,3-Dimethylphenyl)-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
    • 1-(2,3-Dimethylphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
  • Uniqueness:

    • The presence of the 4-methoxyphenyl group in the triazole ring imparts unique electronic and steric properties to the compound, potentially leading to distinct biological activities and reactivity profiles compared to similar compounds with different substituents.
  • This detailed article provides a comprehensive overview of 1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-(2,3-dimethylphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyrrolidine-2,5-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H20N4O3S/c1-12-5-4-6-16(13(12)2)25-18(26)11-17(20(25)27)29-21-22-19(23-24-21)14-7-9-15(28-3)10-8-14/h4-10,17H,11H2,1-3H3,(H,22,23,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ISZTYBAUNHWEJK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=NNC(=N3)C4=CC=C(C=C4)OC)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H20N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    408.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
    Reactant of Route 2
    1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
    Reactant of Route 3
    1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
    Reactant of Route 4
    1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
    Reactant of Route 5
    1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
    Reactant of Route 6
    1-(2,3-dimethylphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione

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